

## SGC-CBP30: A Technical Guide to Target Proteins and Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **SGC-CBP30**, a potent and selective chemical probe for the bromodomains of the transcriptional co-activators CREB-binding protein (CREBBP or CBP) and EP300 (or p300). This document details its primary protein targets, quantitative binding affinities, mechanism of action, and the experimental protocols used for its characterization, serving as a comprehensive resource for its application in epigenetic research and drug discovery.

### **Primary Target Proteins: CREBBP and EP300**

**SGC-CBP30** is specifically designed to target the bromodomains of two closely related proteins: CREBBP and EP300.[1] These proteins are crucial transcriptional co-activators that play a central role in regulating gene expression.[2][3]

Key Functions of CREBBP/EP300:

- Histone Acetyltransferases (HATs): Both CBP and p300 possess intrinsic HAT activity, enabling them to acetylate histone tails and other proteins.[2][4] This epigenetic modification typically leads to a more open chromatin structure, facilitating gene transcription.
- Transcriptional Scaffolds: They act as scaffolding proteins, recruiting a multitude of transcription factors and components of the basal transcriptional machinery to specific gene loci.[2]



 Bromodomain-Mediated Targeting: A key feature of CBP and p300 is their single bromodomain.[5] This domain functions as a "reader" of epigenetic marks, specifically recognizing and binding to acetylated lysine residues on histones.[3][6] This interaction is crucial for anchoring the CBP/p300 complex to chromatin, allowing for targeted acetylation and gene activation.[2]

Mutations and dysregulation of CBP and p300 are implicated in various human diseases, including cancer, inflammatory disorders, and developmental syndromes like Rubinstein-Taybi syndrome, making their bromodomains attractive therapeutic targets.[1][4]

## **Binding Affinity and Selectivity**

**SGC-CBP30** is a high-affinity ligand for the CBP and p300 bromodomains. Its potency has been quantified using various biophysical and biochemical assays. The compound exhibits remarkable selectivity for CBP/p300 over other bromodomain-containing proteins, particularly the Bromodomain and Extra-Terminal domain (BET) family (e.g., BRD4).[7][8]

**Quantitative Binding Data** 

| Target Protein | Assay Type                                | Affinity Metric | Value (nM)             |
|----------------|-------------------------------------------|-----------------|------------------------|
| CREBBP (CBP)   | Isothermal Titration<br>Calorimetry (ITC) | Kd              | 21[7][9]               |
| AlphaScreen    | IC50                                      | 21 - 69[10][11] |                        |
| EP300 (p300)   | Isothermal Titration<br>Calorimetry (ITC) | Kd              | 32[7]                  |
| AlphaScreen    | IC50                                      | 38[10][11]      |                        |
| BRD4 (BD1)     | AlphaScreen                               | Selectivity     | >40-fold vs. CBP[7][8] |
| BRD4 (BD2)     | AlphaScreen                               | Selectivity     | >250-fold vs. CBP[8]   |

Kd (Dissociation Constant): A measure of binding affinity; a lower value indicates stronger binding. IC50 (Half-maximal Inhibitory Concentration): A measure of the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%.



### **Mechanism of Action**

**SGC-CBP30** functions as an acetyl-lysine competitive inhibitor.[2][6] The dimethylisoxazole group within the **SGC-CBP30** structure effectively mimics the acetyl-lysine moiety that the bromodomain naturally recognizes.[9] By occupying this binding pocket, **SGC-CBP30** physically obstructs the bromodomain's ability to engage with acetylated histones on the chromatin. This disruption prevents the stable recruitment and localization of the CBP/p300 co-activator complex at enhancers and promoters, leading to a reduction in histone acetylation (notably H3K27ac) and the subsequent downregulation of target gene expression.[6]



Click to download full resolution via product page

Caption: Mechanism of SGC-CBP30 Action.

### **Key Signaling Pathways Modulated**







By inhibiting CBP/p300 function, **SGC-CBP30** impacts several critical signaling pathways implicated in health and disease.

- Inflammation and Th17 Cells: **SGC-CBP30** has been shown to suppress the differentiation of Th17 cells and strongly reduce their secretion of the pro-inflammatory cytokine IL-17A.[7][12] This highlights its potential as a tool to study autoimmune and inflammatory diseases.
- Oncology The IRF4/MYC Axis: In multiple myeloma, cell viability is often dependent on the IRF4 transcription factor and its downstream target, MYC. SGC-CBP30 treatment leads to the transcriptional suppression of the IRF4/MYC network, resulting in cell cycle arrest and apoptosis in sensitive cancer cell lines.[13][14]
- p53 Pathway: The inhibitor can attenuate the doxorubicin-induced activity of the tumor suppressor p53, demonstrating its ability to modulate cellular stress responses.[8][11]





Click to download full resolution via product page

Caption: Inhibition of the IRF4/MYC Oncogenic Axis.

### **Experimental Protocols**

The characterization of **SGC-CBP30** relies on a suite of robust biochemical, biophysical, and cell-based assays.

### **Isothermal Titration Calorimetry (ITC)**

• Principle: ITC directly measures the heat released or absorbed during a binding event. It is the gold standard for determining the thermodynamic parameters of an interaction, including the dissociation constant (Kd).



• Methodology: A solution of **SGC-CBP30** is titrated in small, precise injections into a sample cell containing the purified CBP or p300 bromodomain protein.[12] The resulting heat changes are measured after each injection. The data are then fitted to a binding model to calculate the Kd, stoichiometry (n), and enthalpy (ΔH) of the interaction.

## **Differential Scanning Fluorimetry (DSF)**

- Principle: Also known as a thermal shift assay, DSF measures a protein's thermal stability by
  monitoring its unfolding temperature (Tm). Ligand binding typically stabilizes the protein,
  resulting in an increase in its Tm.
- Methodology: The purified bromodomain protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions exposed during unfolding.[1] The sample is then heated in a real-time PCR machine. The fluorescence is measured as a function of temperature. The experiment is run in the presence and absence of SGC-CBP30. The magnitude of the temperature shift (ΔTm) indicates binding.[2] This method is excellent for high-throughput screening of compound selectivity across many proteins.[14]

# AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

- Principle: A bead-based proximity assay used to measure molecular interactions. When a
  biotinylated peptide (representing an acetylated histone tail) and a tagged bromodomain
  protein are brought into proximity by binding, donor and acceptor beads also come close,
  generating a chemiluminescent signal. An inhibitor disrupts this interaction, causing a loss of
  signal.
- Methodology: A constant concentration of tagged CBP/p300 bromodomain and a biotinylated acetyl-lysine peptide are incubated with serial dilutions of SGC-CBP30.[9] Streptavidin-coated donor beads and tag-recognizing acceptor beads are added. After incubation, the signal is read on a plate reader. The data are plotted to generate a dose-response curve from which the IC50 value is determined.[14]





Click to download full resolution via product page

Caption: General Workflow for an AlphaScreen Assay.

# BRET (Bioluminescence Resonance Energy Transfer) Assay

- Principle: A cell-based assay that measures protein-protein interactions in living cells. One
  protein is fused to a luciferase (e.g., NanoLuc) and the other to a fluorescent protein (e.g.,
  HaloTag with a fluorescent ligand). If the proteins interact, energy is transferred from the
  luciferase to the fluorophore, emitting light at a specific wavelength.
- Methodology: HEK293 cells are co-transfected with constructs for NanoLuc-CBP and Halo-tagged histone H3.3.[8] The cells are then treated with varying concentrations of SGC-CBP30. The ratio of light emitted by the fluorophore and the luciferase is measured. A decrease in this ratio indicates that the inhibitor is disrupting the CBP-histone interaction inside the cell, providing a cellular EC50 value.[14]

### Fluorescence Recovery After Photobleaching (FRAP)

- Principle: A live-cell imaging technique used to measure the dynamics and mobility of proteins. It provides evidence of target engagement by showing that an inhibitor can displace a protein from a large, relatively immobile structure like chromatin.
- Methodology: Cells are transfected with a GFP-tagged CBP bromodomain construct, which localizes to chromatin. A small region of the nucleus is photobleached with a high-intensity laser. The rate at which fluorescence recovers in the bleached spot is monitored over time.
   [11] In the presence of SGC-CBP30, the bromodomain is displaced from chromatin, becoming more mobile. This results in a faster fluorescence recovery time compared to untreated cells.[3][11]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. SGC-CBP30 | Structural Genomics Consortium [thesgc.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. abt-869.com [abt-869.com]
- 4. Recent Advances in the Development of CBP/p300 Bromodomain Inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CBP/p300 bromodomain: new promising epigenetic target | Visualized Cancer Medicine [vcm.edpsciences.org]
- 6. Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming -PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. stemcell.com [stemcell.com]
- 11. apexbt.com [apexbt.com]
- 12. pnas.org [pnas.org]
- 13. elifesciences.org [elifesciences.org]
- 14. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SGC-CBP30: A Technical Guide to Target Proteins and Binding Affinity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604191#sgc-cbp30-target-proteins-and-binding-affinity]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com